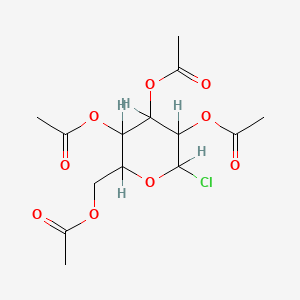

2,3,4,6-tetra-O-acetyl-beta-D-chloroglucose

描述

2,3,4,6-Tetra-O-acetyl-β-D-glucopyranose (CAS: 3947-62-4) is a fully acetylated derivative of β-D-glucose, where hydroxyl groups at positions 2, 3, 4, and 6 are substituted with acetyl moieties. Its molecular formula is C₁₄H₂₀O₁₀, with an average molecular weight of 348.30 g/mol . This compound is widely used as a synthetic intermediate in carbohydrate chemistry, particularly for glycosylation reactions and the preparation of glycoconjugates. Its β-anomeric configuration ensures stereochemical control in synthetic pathways, making it critical for drug development and glycobiology research .

属性

IUPAC Name |

(3,4,5-triacetyloxy-6-chlorooxan-2-yl)methyl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19ClO9/c1-6(16)20-5-10-11(21-7(2)17)12(22-8(3)18)13(14(15)24-10)23-9(4)19/h10-14H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYWPSIUIJNAJDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)Cl)OC(=O)C)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClO9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00931527 | |

| Record name | 2,3,4,6-Tetra-O-acetylhexopyranosyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00931527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14257-40-0 | |

| Record name | 2,3,4,6-Tetra-O-acetylhexopyranosyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00931527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,6-tetra-O-acetyl-beta-D-chloroglucose typically involves the acetylation of glucose derivatives. One common method is the reaction of glucose pentaacetate with hydrogen chloride to produce the desired compound. The reaction conditions often include the use of anhydrous solvents and catalysts to facilitate the acetylation process .

Industrial Production Methods

Industrial production methods for 2,3,4,6-tetra-O-acetyl-beta-D-chloroglucose are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the product .

化学反应分析

Types of Reactions

2,3,4,6-Tetra-O-acetyl-beta-D-chloroglucose undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as azides or thiols, to form different derivatives.

Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl groups.

Common Reagents and Conditions

Major Products Formed

Substitution Reactions: Products include azido derivatives, thioglycosides, and other substituted compounds.

Hydrolysis: The major product is the deacetylated glucose derivative.

科学研究应用

2,3,4,6-Tetra-O-acetyl-beta-D-chloroglucose has several applications in scientific research:

作用机制

The mechanism of action of 2,3,4,6-tetra-O-acetyl-beta-D-chloroglucose involves its interaction with specific molecular targets, such as enzymes and receptors. The acetyl groups and the chlorine atom play crucial roles in modulating the compound’s reactivity and binding affinity. These interactions can initiate a series of biochemical reactions that lead to the desired outcomes .

相似化合物的比较

Structural and Functional Modifications

The following table summarizes key structural analogs, highlighting differences in substituents, molecular properties, and applications:

Reactivity and Stability

- Acetylated Derivatives: The acetyl groups in 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranose enhance solubility in organic solvents (e.g., dichloromethane) while protecting reactive hydroxyl groups during synthesis. This contrasts with 2,3,4,6-Tetra-O-methyl-D-glucopyranose, where methyl groups reduce polarity but limit reactivity in aqueous environments .

- Thioglycosides: Ethyl 1-thio-β-D-glucopyranoside exhibits superior stability under acidic conditions compared to its oxygen analogs, enabling its use in iterative glycosylation strategies .

- Amino Derivatives: The amino group in 1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-β-D-glucopyranose introduces nucleophilic reactivity, facilitating conjugation with electrophiles (e.g., fluorescent probes) .

Crystallographic and Conformational Studies

X-ray diffraction studies of acetylated glucopyranose derivatives reveal distinct puckering modes in the pyranose ring. For example:

- The β-anomer of 2,3,4,6-Tetra-O-acetyl-D-glucopyranose adopts a ⁴C₁ chair conformation, stabilized by intramolecular hydrogen bonds between acetyl groups .

- In contrast, thioglucopyranose analogs (e.g., 2,3,4,6-Tetra-O-acetyl-β-D-thioglucopyranose) exhibit slight distortions due to the larger van der Waals radius of sulfur .

Glycosylation Reactions

2,3,4,6-Tetra-O-acetyl-β-D-glucopyranose serves as a key intermediate in the synthesis of:

Click Chemistry and Bioconjugation

- Azido Derivatives : 1-Azido-2,3,4,6-tetra-O-acetyl-D-glucose (CAS: 13992-25-1) enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for labeling biomolecules .

- PEGylated Analogs: 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl PEG₃-azide (CAS: 151864-95-8) is used in targeted drug delivery systems .

生物活性

2,3,4,6-Tetra-O-acetyl-beta-D-chloroglucose is a chlorinated derivative of glucose that has garnered attention in biochemical research due to its unique structural properties and potential biological activities. This compound is primarily used in the synthesis of glycosides and other carbohydrate-based molecules, which play crucial roles in various biological processes.

- Molecular Formula : CHClO

- Molecular Weight : 252.66 g/mol

- CAS Number : 66966-08-3

The biological activity of 2,3,4,6-tetra-O-acetyl-beta-D-chloroglucose is largely attributed to its ability to participate in glycosylation reactions. The acetyl groups in the molecule enhance its reactivity, allowing it to act as a glycosyl donor in the formation of glycosidic bonds. This property is essential in the synthesis of various bioactive compounds.

Target Interactions

- Enzymatic Activity : The compound can interact with glycosyltransferases, enzymes that catalyze the transfer of sugar moieties to acceptor molecules.

- Bioorthogonal Chemistry : It serves as a key building block in bioorthogonal reactions, particularly in the synthesis of multivalent constructs and labeling biomolecules for tracking within biological systems.

1. Glycoside Synthesis

2,3,4,6-Tetra-O-acetyl-beta-D-chloroglucose is utilized in synthesizing various glycosides that exhibit significant biological activities:

- Antimicrobial Agents : Some synthesized glycosides have shown promising antimicrobial properties.

- Antiviral Compounds : Research indicates potential applications in developing antiviral drugs.

2. Research and Development

The compound is frequently employed in research settings for:

- Tracking Cellular Processes : Its ability to form stable linkages with biomolecules enables researchers to study protein interactions and cellular signaling pathways.

- Drug Development : It plays a role in synthesizing new pharmacologically active compounds through glycosylation.

Case Studies and Research Findings

Several studies highlight the biological activity of 2,3,4,6-tetra-O-acetyl-beta-D-chloroglucose:

Pharmacokinetics

The pharmacokinetic profile of 2,3,4,6-tetra-O-acetyl-beta-D-chloroglucose remains under investigation. However, preliminary data suggest:

- Absorption : The compound may be absorbed efficiently due to its acetylated form.

- Metabolism : It could undergo metabolic transformations similar to other glycosides.

常见问题

Q. What are the recommended synthetic routes for 2,3,4,6-tetra-O-acetyl-beta-D-chloroglucose, and how can regioselective acetylation be optimized?

-

Methodological Answer : Synthesis typically involves sequential acetylation and chlorination of glucose derivatives. Regioselective acetylation can be achieved using stoichiometric control of acetylating agents (e.g., acetic anhydride) under acidic or basic conditions. For example, kinetic vs. thermodynamic control impacts selectivity: excess reagent and low temperatures favor primary hydroxyl (C6) acetylation first. Post-acetylation, chlorination at the anomeric position (C1) is performed using HCl in anhydrous conditions. Monitoring via TLC (Rf comparison) or HPLC (retention time) ensures step completion .

-

Data Considerations :

| Parameter | Typical Range/Notes |

|---|---|

| Acetylation yield | 70–85% (dependent on temperature/pH) |

| Chlorination purity | ≥90% (requires dry conditions) |

Q. How can NMR spectroscopy confirm the structure and stereochemistry of 2,3,4,6-tetra-O-acetyl-beta-D-chloroglucose?

- Methodological Answer : Use ¹H/¹³C NMR and 2D techniques (HSQC, COSY) to assign signals. Key features:

- Anomeric proton (C1) : Downfield δ 5.5–6.5 ppm (doublet, J ≈ 3–4 Hz for β-configuration).

- Acetyl groups : Three singlets (δ 2.0–2.1 ppm) for C2, C3, C4, and C6 acetates.

- Chlorine at C1 : Deshields adjacent carbons (C1 δ 90–100 ppm in ¹³C NMR). Compare with non-chlorinated analogs to validate substitution .

Advanced Research Questions

Q. What crystallographic strategies resolve conformational ambiguities in 2,3,4,6-tetra-O-acetyl-beta-D-chloroglucose?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with phase annealing (e.g., SHELX-90 ) is critical. Challenges include:

-

Ring puckering : Apply Cremer-Pople parameters (θ, φ) to quantify deviations from planarity .

-

Anisotropic displacement : Thermal ellipsoid analysis identifies steric strain from acetyl/chlorine groups.

-

Data collection : Use synchrotron radiation for high-resolution (<1.0 Å) data to resolve overlapping electron densities.

- Data Considerations :

| Crystallographic Parameter | Target Value |

|---|---|

| Resolution | ≤0.8 Å (for accurate H-atom positions) |

| R-factor | <0.05 (refinement convergence) |

Q. How do solvent polarity and temperature affect the stability of 2,3,4,6-tetra-O-acetyl-beta-D-chloroglucose during storage?

- Methodological Answer : Conduct accelerated stability studies using HPLC-UV:

- Solvent screening : Compare degradation rates in polar (e.g., MeOH, H₂O) vs. non-polar (e.g., hexane) solvents.

- Temperature dependence : Apply Arrhenius kinetics (25–60°C) to predict shelf-life.

- Mechanistic insights : Hydrolysis of acetyl groups dominates in polar solvents; anhydrous, inert atmospheres (N₂) minimize decomposition .

Q. What computational methods predict the reactivity of 2,3,4,6-tetra-O-acetyl-beta-D-chloroglucose in glycosylation reactions?

- Methodological Answer : Hybrid QM/MM simulations (e.g., Gaussian/AMBER) model transition states:

- Electrostatic potential maps : Identify nucleophilic attack sites (e.g., C1-Cl bond polarization).

- Activation energy : Compare β-chloro vs. β-bromo analogs to assess leaving-group efficacy.

- Validation : Correlate computed ΔG‡ with experimental kinetic data .

Addressing Data Contradictions

Q. How to resolve discrepancies in reported synthetic yields for 2,3,4,6-tetra-O-acetyl-beta-D-chloroglucose?

- Methodological Answer : Common sources of variability include:

- Moisture sensitivity : Trace H₂O during chlorination reduces yields; use molecular sieves or Schlenk techniques.

- Purification : Column chromatography (silica gel, EtOAc/hexane) vs. recrystallization (acetone/ice) impacts recovery.

- Analytical calibration : Standardize HPLC/GC methods with internal references (e.g., methyl benzoate) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。